molecular formula C7H7N3S2 B14506949 N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine CAS No. 63304-29-0

N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine

Cat. No.: B14506949
CAS No.: 63304-29-0
M. Wt: 197.3 g/mol
InChI Key: VWSHHXSARCSKSR-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings Thiophene is a five-membered ring containing sulfur, while thiadiazole is a five-membered ring containing both sulfur and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine typically involves the reaction of thiophene derivatives with appropriate reagents to form the thiadiazole ring. One common method involves the condensation of thiophene-2-carboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce amines.

Scientific Research Applications

N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene ring structure.

    Thiadiazole derivatives: Compounds like 1,2,3-thiadiazole and its various substituted derivatives share the thiadiazole ring structure.

Uniqueness

N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine is unique due to the combination of both thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

63304-29-0

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)thiadiazol-5-amine

InChI

InChI=1S/C7H7N3S2/c1-2-6(11-3-1)4-8-7-5-9-10-12-7/h1-3,5,8H,4H2

InChI Key

VWSHHXSARCSKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CN=NS2

Origin of Product

United States

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